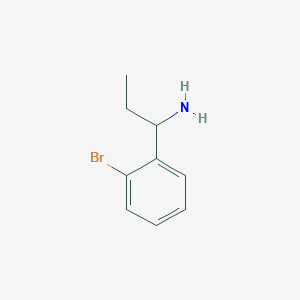

1-(2-Bromophenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWZAEMBXBIREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Organic Synthesis and Chemical Research

1-(2-Bromophenyl)propan-1-amine holds a strategic position in the realm of organic synthesis due to its unique structural features. As a member of the arylalkylamine class, its backbone is a core component of many biologically relevant molecules, including neurotransmitters and amino acids. nih.gov The presence of a bromine atom on the phenyl ring and a chiral center at the first carbon of the propane (B168953) chain makes it a particularly versatile synthetic intermediate.

The bromine atom serves as a key functional group, enabling a wide array of subsequent chemical transformations. It is a prime substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental for constructing complex molecular architectures by forming new carbon-carbon bonds. mdpi.comacs.org This reactivity allows chemists to introduce diverse substituents at the ortho-position of the phenyl ring, leading to a broad spectrum of derivatives. The amine group itself is also reactive and can be modified or used to direct other reactions. This dual functionality makes the compound a valuable building block for creating libraries of complex molecules for further study.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1231245-16-1 |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.11 g/mol |

| IUPAC Name | This compound |

| Physical Form | Liquid (at room temperature) |

Data sourced from multiple chemical suppliers and databases. bldpharm.comsigmaaldrich.com

Current Research Trends and Foundational Significance of the Chemical Compound

Direct Synthetic Pathways

Direct methods for the synthesis of this compound often commence from readily available precursors, such as 2-bromopropiophenone (B137518) or 1-(2-bromophenyl)propan-1-ol.

Reductive Amination Strategies for the Amine Moiety

Reductive amination stands as a prominent method for the formation of the amine group in this compound. This two-step process typically involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced to the desired amine.

A common precursor for this strategy is 2-bromopropiophenone. The reaction of 2-bromopropiophenone with an amine source, followed by reduction, yields the target compound. For instance, the reaction with benzylamine (B48309) can produce 2-benzylamino-1-phenylpropanone, which can then be subjected to reductive amination to form the corresponding amine. clockss.org Another approach involves the direct reductive amination of 2-bromopropiophenone. This can be achieved using various reducing agents and catalysts. For example, a study on the synthesis of synthetic ephedrine (B3423809) describes the reaction of alpha-bromopropiophenone with methylamine (B109427) in benzene (B151609) or alcohol, followed by reduction of the resulting aminoketone hydrochloride with hydrogen in the presence of a platinum black catalyst. mdma.ch

More recent and environmentally conscious methods have explored the use of "green" catalysts. One such study highlights the use of a plant-based manganese catalyst, Eco-Mn®, in the reductive amination of ketones. rsc.orgresearchgate.net This catalyst, derived from the phytoextraction of contaminated soils, has shown high efficiency in promoting reductive amination reactions in solvent-free conditions using the Hantzsch ester as a safe and non-toxic reducing agent. rsc.orgresearchgate.net While not specifically detailing the synthesis of this compound, the methodology is applicable to a broad range of ketones and amines. rsc.org

Transformation of Precursor Ketones or Alcohols

The synthesis of this compound can also be accomplished through the transformation of precursor ketones and alcohols. The key starting material for this pathway is often 1-(2-bromophenyl)propan-1-one, also known as 2'-bromopropiophenone (B130235). acs.org

The synthesis of 2'-bromopropiophenone can be achieved by reacting 1-(2'-bromophenyl)propan-1-ol with an oxidizing agent. acs.org The precursor alcohol, 1-(2'-bromophenyl)propan-1-ol, can be prepared by reacting 2-bromobenzaldehyde with an ethylmagnesium bromide solution. acs.org

Once 2'-bromopropiophenone is obtained, it can be converted to this compound through reductive amination as described in the previous section. Alternatively, the carbonyl group of the ketone can be reduced to an alcohol, followed by conversion to the amine. For example, reduction of 2-bromopropiophenone with a reducing agent like sodium borohydride (B1222165) would yield 1-(2-bromophenyl)propan-1-ol. smolecule.com This alcohol can then be converted to the amine through various methods, such as the Mitsunobu reaction or by converting the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source.

Halogenation Approaches for Bromine Introduction at the Ortho-Position

The introduction of the bromine atom at the ortho-position of the phenyl ring is a critical step in the synthesis of this compound. This is typically achieved through the direct bromination of a suitable precursor.

Propiophenone can be directly brominated to yield 2-bromopropiophenone. This reaction is often carried out using bromine in a suitable solvent like dichloromethane (B109758) or chloroform, sometimes with a catalyst such as aluminum chloride. prepchem.com The reaction conditions can be controlled to favor the formation of the desired ortho-bromo isomer.

Another strategy involves the use of a precursor that already contains the bromine atom at the desired position. For example, the synthesis can start from 2-bromobenzaldehyde, which already possesses the ortho-bromo substitution. acs.org This aldehyde can then be converted to the target amine through the addition of an ethyl Grignard reagent to form the corresponding alcohol, followed by oxidation to the ketone and subsequent reductive amination. acs.org

Asymmetric and Stereoselective Synthesis of this compound

The development of asymmetric and stereoselective methods for the synthesis of this compound is of significant interest, as the biological activity of chiral amines often resides in a single enantiomer.

Enantioselective Approaches

Enantioselective approaches aim to produce a single enantiomer of the target molecule. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

The use of chiral catalysts is a powerful tool for achieving high enantioselectivity in the synthesis of chiral amines. These catalysts can direct the reaction to favor the formation of one enantiomer over the other.

One notable example is the asymmetric reduction of imines or oximes derived from 2-bromopropiophenone. Research has shown that the borane-mediated reduction of O-benzyloximes using a spiroborate ester derived from (S)-diphenyl valinol and ethylene (B1197577) glycol as a chiral catalyst can produce highly enantiopure primary amines. nih.gov While this study focused on (1-aryl)- and (1-naphthyl)-1-ethylamines, the methodology could potentially be adapted for the synthesis of enantiopure this compound.

Another approach involves the asymmetric ethylation of aldehydes. A study on (1S,1′S)-4,4′-biquinazoline-based primary amines as organocatalysts demonstrated the asymmetric ethylation of aryl aldehydes to yield chiral alcohols with high enantiomeric excess. researchgate.net The resulting chiral alcohol, (S)-1-(2-bromophenyl)propan-1-ol, could then be converted to the corresponding amine while retaining its stereochemical integrity.

Furthermore, chiral phosphoric acids have emerged as effective catalysts in asymmetric synthesis. researchgate.net These catalysts have been successfully applied in various reactions, including those that could be adapted for the enantioselective synthesis of precursors to this compound.

The development of modular heterocyclic catalysts has also shown promise in the asymmetric synthesis of amines. whiterose.ac.uk These catalysts have been used in the enantioselective reduction of ketimines, offering another potential route to chiral this compound.

Finally, enzymatic methods offer a highly selective route to chiral amines. ω-Transaminases are enzymes that can catalyze the transfer of an amino group to a ketone with high enantioselectivity. rug.nl By selecting the appropriate ω-transaminase, it is possible to synthesize either the (R)- or (S)-enantiomer of this compound from 2-bromopropiophenone.

| Synthetic Method | Precursor | Reagents/Catalyst | Key Transformation | Reference |

| Reductive Amination | 2-Bromopropiophenone | Amine, Reducing Agent (e.g., H₂/Pt black) | Ketone to Amine | mdma.ch |

| "Green" Reductive Amination | Ketone | Amine, Eco-Mn®, Hantzsch Ester | Ketone to Amine | rsc.orgresearchgate.net |

| Oxidation/Reductive Amination | 1-(2'-Bromophenyl)propan-1-ol | Oxidizing Agent, Amine, Reducing Agent | Alcohol to Ketone to Amine | acs.org |

| Grignard Reaction/Oxidation/Reductive Amination | 2-Bromobenzaldehyde | Ethylmagnesium Bromide, Oxidizing Agent, Amine, Reducing Agent | Aldehyde to Alcohol to Ketone to Amine | acs.org |

| Direct Bromination | Propiophenone | Bromine, Chloroform/Aluminum Chloride | Aromatic Bromination | prepchem.com |

| Asymmetric Reduction of Oxime | (E)-1-(2-Bromophenyl)ethanone oxime | Borane (B79455), Chiral Spiroborate Ester | Oxime to Amine | nih.gov |

| Asymmetric Ethylation | 2-Bromobenzaldehyde | Diethylzinc, Chiral Biquinazoline Amine | Aldehyde to Chiral Alcohol | researchgate.net |

Use of Chiral Auxiliaries in Reaction Sequences

The use of chiral auxiliaries is a powerful strategy for the asymmetric synthesis of chiral amines. This approach involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction, followed by its removal to yield the desired enantiomerically enriched product. For the synthesis of amines like this compound, a common method involves the diastereoselective addition of a nucleophile to a chiral imine or imine equivalent.

One widely used class of chiral auxiliaries is the N-sulfinylamines, such as Ellman's homochiral tert-butylsulfinamide. researchgate.net The synthesis would typically start with the condensation of 2-bromobenzaldehyde with (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-sulfinyl imine. The subsequent addition of an ethyl nucleophile, such as ethylmagnesium bromide or ethyllithium, to the C=N bond of the sulfinyl imine proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the nucleophilic attack to one face of the imine. Finally, acidic cleavage of the sulfinyl group from the resulting sulfinamide furnishes the desired enantiomer of this compound. The versatility of this method allows for the synthesis of both (R)- and (S)-enantiomers by selecting the appropriate enantiomer of the chiral auxiliary. researchgate.net

Another approach involves the asymmetric reduction of a prochiral ketoxime ether. For instance, (E)- or (Z)-O-benzyloximes can be reduced using a chiral catalyst. nih.gov In a potential synthesis of this compound, 1-(2-bromophenyl)propan-1-one would first be converted to its O-benzyl oxime. The asymmetric reduction of this prochiral oxime ether, mediated by a borane complex with a chiral spiroborate ester catalyst derived from an amino alcohol like (S)-diphenyl valinol, can yield the corresponding primary amine with high enantiomeric excess. nih.gov The choice of the (E) or (Z) isomer of the oxime ether can influence the stereochemical outcome, providing a pathway to either enantiomer of the target amine.

| Chiral Auxiliary Strategy | Key Steps | Potential Outcome for this compound |

| Ellman's Auxiliary | 1. Condensation of 2-bromobenzaldehyde with (R)- or (S)-tert-butanesulfinamide. 2. Diastereoselective addition of an ethyl nucleophile. 3. Acidic removal of the auxiliary. | Access to both (R)- and (S)-1-(2-bromophenyl)propan-1-amine with high enantiomeric purity. |

| Spiroborate Catalyzed Reduction | 1. Formation of O-benzyl oxime from 1-(2-bromophenyl)propan-1-one. 2. Asymmetric reduction of the oxime ether with a chiral spiroborate catalyst. | Enantioselective synthesis of the primary amine, with stereochemistry dependent on the oxime isomer and catalyst. |

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases, lipases, and alcohol dehydrogenases can be employed to achieve high enantioselectivity under mild reaction conditions.

Transaminases (TAs) are particularly powerful for the asymmetric synthesis of chiral amines from prochiral ketones. wiley.com A potential biocatalytic route to this compound would involve the reductive amination of 1-(2-bromophenyl)propan-1-one. An ω-transaminase, either (R)- or (S)-selective, could be used to transfer an amino group from a suitable donor, such as isopropylamine (B41738) or alanine, to the ketone. wiley.commdpi.com The choice of the enzyme is crucial for the stereochemical outcome, allowing for the selective production of either the (R)- or (S)-enantiomer of the target amine in high enantiomeric excess (>99% ee). mdpi.com This approach has been successfully applied to the synthesis of structurally related bromo-substituted aryloxypropanamines. acs.org

Lipases are commonly used for the kinetic resolution of racemic amines. ntnu.nocsic.es In this strategy, a racemic mixture of this compound would be subjected to acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B). The enzyme selectively acylates one enantiomer, leaving the other unreacted. For example, using an acyl donor like ethyl methoxyacetate, the (S)-amine could be left unreacted while the (R)-amine is converted to the corresponding (R)-amide. acs.org The two compounds can then be separated, and the acylated enantiomer can be deprotected to yield the pure (R)-amine. This method allows for the separation of both enantiomers from a racemic mixture. ntnu.nocsic.es

| Biocatalytic Method | Enzyme Class | Strategy | Potential Application for this compound |

| Asymmetric Synthesis | Transaminase (ω-TA) | Reductive amination of 1-(2-bromophenyl)propan-1-one. | Direct synthesis of either (R)- or (S)-enantiomer with high ee. |

| Kinetic Resolution | Lipase (e.g., CAL-B) | Selective acylation of one enantiomer in a racemic mixture. | Separation of (R)- and (S)-enantiomers from a racemic mixture. |

Diastereoselective Synthesis of Related Structures

Diastereoselective synthesis is a powerful tool for creating specific stereoisomers of molecules with multiple chiral centers. While direct diastereoselective syntheses leading to this compound are not extensively documented, methods applied to related structures can be extrapolated. For instance, the proline-mediated asymmetric Mannich reaction of two different aldehydes can be used to generate α-substituted β-amino aldehydes, which are precursors to β-amino alcohols with high diastereoselectivity. tohoku.ac.jp

A relevant example is the diastereoselective epoxidation of allylic alcohols. A one-pot process involving the asymmetric addition of a vinyl nucleophile to an aldehyde, followed by diastereoselective epoxidation of the resulting allylic zinc alkoxide, can produce epoxy alcohols with high stereocontrol. google.com For example, (S)-1-(2-bromophenyl)hept-2-en-1-ol has been synthesized using this methodology. google.com Such strategies, which control the formation of new stereocenters relative to existing ones, could be adapted to synthesize precursors of this compound with additional stereocenters in a controlled manner.

Chiral Resolution Techniques for Enantiomer Separation

When a racemic mixture of this compound is synthesized, chiral resolution is necessary to separate the enantiomers. Besides enzymatic kinetic resolution, classical resolution via the formation of diastereomeric salts is a common technique. csic.es This involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid like (+)-tartaric acid or (-)-dibenzoyltartaric acid, to form a pair of diastereomeric salts. csic.es Due to their different physical properties, these salts can often be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for both analytical and preparative separation of enantiomers. ntnu.no Cellulose-based CSPs, for instance, have been shown to be effective in separating the enantiomers of various chiral amines and their derivatives. ntnu.nonewdrugapprovals.org This method can be used to monitor the enantiomeric excess during a resolution process or for direct separation of the enantiomers on a larger scale.

Novel Synthetic Strategies and Methodological Advancements

One-Pot Reaction Sequences

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. rsc.org A one-pot chemo- and photo-enzymatic cascade has been reported for the synthesis of 1-phenylpropanamine, achieving a high yield and excellent enantiomeric excess. nih.gov Such a strategy could potentially be adapted for the synthesis of this compound.

Furthermore, one-pot methodologies have been developed for key intermediates of pharmaceuticals that share structural similarities with the target compound. For example, an improved one-pot synthesis of N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenyl propanamide, a key intermediate for Tolterodine, has been reported. rsc.org These examples highlight the potential for developing streamlined, one-pot syntheses for this compound.

Multicomponent Reactions Incorporating the Chemical Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly atom-economical and efficient. beilstein-journals.org Several MCRs are suitable for the synthesis of amines and could be applied to produce this compound.

The Mannich reaction is a classic MCR that forms a β-amino carbonyl compound from an aldehyde, an amine, and a carbonyl compound with an active hydrogen. beilstein-journals.org An organometallic variation of the Mannich reaction allows for the straightforward synthesis of α-branched amines. rsc.org In a potential application, a three-component coupling of 2-bromobenzaldehyde, ammonia (B1221849) (or a protected equivalent), and an ethyl organometallic reagent could be envisioned.

The Petasis reaction (or borono-Mannich reaction) is another valuable MCR that synthesizes allylic, propargylic, or α-amino acids from an amine, a carbonyl compound, and an organoboronic acid. beilstein-journals.org The synthesis of this compound could potentially be achieved through a Petasis reaction involving 2-bromobenzaldehyde, ammonia, and ethylboronic acid.

More recently, novel MCRs have been designed for the synthesis of complex amines. For example, a copper-catalyzed MCR of primary amines, formaldehyde, arylboronic acids, and alkynes has been developed for the synthesis of tertiary propargylamines. While this specific reaction produces tertiary amines, the principles of designing MCRs could be applied to develop a convergent synthesis of this compound.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, aiming to reduce environmental impact and improve efficiency. For the preparation of this compound, several sustainable approaches can be considered, primarily revolving around catalytic methods and the use of environmentally benign reagents.

A key green strategy is the use of catalytic reductive amination . This method avoids the use of stoichiometric metal hydride reagents, which generate significant waste. Instead, it employs catalytic amounts of transition metals with a safer reducing agent like hydrogen gas (H₂) or formic acid. For instance, amorphous Cobalt (Co) particles have been shown to catalyze reductive amination using H₂ and aqueous ammonia, offering high selectivity under mild conditions (80 °C, 1-10 bar H₂). organic-chemistry.org Similarly, iridium complexes have been utilized for pH-dependent reductions, with formic acid serving as the reductant. mdpi.com These catalytic systems minimize waste and often operate under more energy-efficient conditions.

Another promising green approach is biocatalysis , which utilizes enzymes to perform chemical transformations. Enzymes operate under mild conditions (typically room temperature and neutral pH) in aqueous media, offering high chemo-, regio-, and stereoselectivity. For the synthesis of chiral amines, imine reductases (IREDs) and transaminases are particularly relevant. A multifunctional biocatalyst, EneIRED, has been discovered that can catalyze both conjugate reduction and reductive amination in a one-pot cascade, converting α,β-unsaturated carbonyls and amines into chiral amine diastereomers. nih.gov This approach, if applied to a suitable precursor for this compound, could offer a highly efficient and sustainable route. Furthermore, the immobilization of enzymes in packed-bed reactors for continuous flow processes represents a significant advancement in sustainable biocatalytic synthesis. researchgate.net

The table below summarizes potential green catalysts for the synthesis of amines, which could be adapted for this compound.

| Catalyst Type | Catalyst Example | Reducing Agent | Key Advantages |

| Transition Metal | Amorphous Cobalt (Co) particles | H₂/aqueous ammonia | High selectivity, mild conditions. organic-chemistry.org |

| Transition Metal | Cp*Ir complexes | Ammonium formate | Direct conversion of ketones to primary amines. organic-chemistry.org |

| Biocatalyst | Imine Reductases (IREDs) | NAD(P)H (in situ regenerated) | High stereoselectivity, mild aqueous conditions. nih.gov |

| Biocatalyst | Transaminases | Amino donor (e.g., isopropylamine) | Asymmetric synthesis from ketones. researchgate.net |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and waste. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, pressure, and the nature of the reducing agent.

In the context of reductive amination , the choice of the reducing agent and catalyst system is paramount. While powerful reducing agents like lithium aluminum hydride can be effective, they are often non-selective and produce significant waste. Milder and more selective reagents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred. organic-chemistry.org The efficiency of these reductions can be enhanced by the addition of activators like boric acid or p-toluenesulfonic acid, sometimes even allowing the reaction to proceed under solvent-free conditions. organic-chemistry.org For catalytic reductive aminations, the catalyst loading, temperature, and pressure of the hydrogen source are critical variables to be fine-tuned. For example, in a palladium-catalyzed process, the choice of ligand can significantly impact the yield. rsc.org

The synthesis of the precursor, such as 1-(2-bromophenyl)propan-1-one or its corresponding oxime, also presents opportunities for optimization. The bromination of 1-(2-fluorophenyl)propan-1-one, a related compound, can be optimized by using specific brominating agents like phenyltrimethylammonium (B184261) tribromide (PTT) in anhydrous THF to ensure selective monobromination and minimize side products.

For the reduction of an oxime precursor to the amine, catalytic hydrogenation is a viable and often high-yielding method. The choice of catalyst (e.g., Raney Nickel, Palladium on carbon) and solvent can influence the reaction's efficiency. A study on the reduction of oximes using a sodium borohydride/Raney Ni system in a basic aqueous solution demonstrated moderate to good yields with a simple work-up procedure. researchgate.net

The following table outlines key parameters that can be optimized for the synthesis of amines via reductive amination, with potential applicability to this compound.

| Parameter | Variation | Potential Impact on Yield and Selectivity |

| Reducing Agent | NaBH₄, NaBH₃CN, H₂ | Affects selectivity, safety, and waste profile. organic-chemistry.orgorganic-chemistry.org |

| Catalyst | Pd/C, Raney Ni, Iridium complexes | Influences reaction rate, catalyst loading, and cost. organic-chemistry.orgmdpi.comrsc.org |

| Solvent | Methanol, Ethanol, THF, Dioxane, Toluene | Can affect solubility, reaction rate, and product isolation. organic-chemistry.orgrsc.org |

| Temperature | 0 °C to reflux | Impacts reaction kinetics and selectivity; higher temperatures may lead to side products. organic-chemistry.org |

| Additives/Activators | Acids (e.g., Acetic Acid, Boric Acid), Bases | Can enhance the rate of imine formation or the activity of the reducing agent. organic-chemistry.orgrsc.org |

By systematically investigating these parameters, a robust and high-yielding synthetic protocol for this compound can be developed, aligning with the principles of both economic viability and environmental sustainability.

Transformations Involving the Amine Functional Group

The primary amine group in this compound is a key site for a variety of chemical reactions, including nucleophilic attack, derivatization, and redox processes.

Nucleophilic Reactivity of the Amine

The lone pair of electrons on the nitrogen atom of the amine group imparts nucleophilic character to the molecule. This allows it to react with various electrophiles. The nucleophilicity of the amine can be influenced by steric hindrance around the amine group and the electronic effects of the bromophenyl ring.

Formation of Amide and Imine Derivatives

Amide Formation: this compound can react with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, to form amides. researchgate.net These reactions typically proceed through nucleophilic acyl substitution. For instance, the reaction with an acyl chloride involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The formation of amide bonds is a fundamental transformation in organic chemistry, widely used in the synthesis of pharmaceuticals and other functional materials. researchgate.net

In a related example, N-(1-(2-bromophenyl)-2-methylpropan-2-yl)formamide was synthesized from 1-(2-bromophenyl)-2-methylpropane-2-amine and ethyl formate, demonstrating the formation of a formamide (B127407) derivative. rsc.org

Imine Formation: The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is reversible and the stability of the resulting imine can vary. libretexts.orglibretexts.org

The general mechanism for imine formation proceeds through the following steps:

Nucleophilic attack of the amine on the carbonyl carbon. libretexts.org

Proton transfer to form a carbinolamine. libretexts.org

Protonation of the hydroxyl group. libretexts.org

Elimination of water to form an iminium ion. libretexts.org

Deprotonation to yield the imine. libretexts.org

Alkylation and Acylation Reactions

Alkylation: The amine group can be alkylated by reacting with alkyl halides. However, the direct alkylation of primary amines can be challenging to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com This can sometimes be overcome by using a large excess of the amine or by employing alternative methods like reductive amination. The alkylation of amines is a valuable method for synthesizing more substituted amines. masterorganicchemistry.com For example, various secondary and tertiary amines can be synthesized through the N-alkylation of primary and secondary amines respectively. chem-soc.si

Acylation: Acylation of the amine group in this compound with acylating agents like acid anhydrides or acyl chlorides readily forms amides. google.com This reaction is generally more straightforward to control than alkylation and is a common method for protecting the amine group or for synthesizing specific amide-containing target molecules. The Friedel-Crafts acylation is a well-known method for the synthesis of aryl ketones, which can be precursors to aminopropiophenones. acs.org

| Reaction Type | Reagent | Product Type | Significance |

| Amide Formation | Carboxylic Acid/Derivative | Amide | Synthesis of pharmaceuticals and functional materials. researchgate.net |

| Imine Formation | Aldehyde/Ketone | Imine (Schiff Base) | Intermediate for further reactions, characterization. masterorganicchemistry.comlibretexts.org |

| Alkylation | Alkyl Halide | Substituted Amine | Synthesis of more complex amines. masterorganicchemistry.com |

| Acylation | Acyl Halide/Anhydride | Amide | Protection of amine group, synthesis of amides. google.com |

Oxidative and Reductive Processes at the Amine Center

The amine functional group can participate in both oxidative and reductive reactions. Oxidation of primary amines can lead to a variety of products, including imines, oximes, or nitriles, depending on the oxidizing agent and reaction conditions. Conversely, reductive amination, which involves the in-situ formation of an imine followed by its reduction, is a powerful method for the formation of C-N bonds and the synthesis of more substituted amines from primary amines.

Reactions of the Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Suzuki-Miyaura Coupling: The bromine atom of this compound can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. tcichemicals.com This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. jyu.fi The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. tcichemicals.com The reaction generally tolerates a wide variety of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis. tcichemicals.com

Negishi Coupling: Similarly, the bromophenyl group can undergo Negishi cross-coupling reactions. rsc.org This reaction couples the aryl bromide with an organozinc reagent in the presence of a nickel or palladium catalyst. chemie-brunschwig.ch The Negishi coupling is known for its high functional group tolerance and reactivity, often proceeding under mild conditions. chemie-brunschwig.chnih.gov It provides a powerful tool for constructing C(sp³)–C(sp²) bonds. nih.gov

| Reaction | Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Palladium | Organoboron compound | C-C (Aryl-Aryl) |

| Negishi | Palladium or Nickel | Organozinc reagent | C-C (Aryl-Alkyl/Aryl) |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Aromatic rings are generally electron-rich and thus not prone to nucleophilic attack. However, the presence of electron-withdrawing groups can activate the ring towards such substitutions. pressbooks.publibretexts.org In the case of this compound, the bromo substituent itself is not strongly activating. However, under forcing conditions or with very strong nucleophiles, SNAAr can occur. youtube.com The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org Intramolecular SNAAr reactions are also possible, where the amine group of this compound could potentially act as the nucleophile, leading to the formation of a heterocyclic ring system.

Lithiation and Grignard Reagent Formation

The bromine atom of this compound allows for the formation of organometallic reagents through halogen-metal exchange.

Lithiation: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium, can lead to the formation of a lithiated species at the ortho position. nih.govacs.org This process, known as lithiation, generates a highly reactive carbanion that can then be quenched with various electrophiles to introduce a wide range of functional groups. thieme-connect.de The formation of the C-Li bond can occur through deprotonation or reductive lithiation. thieme-connect.de The resulting lithiated intermediate is a powerful tool for carbon-carbon bond formation. nih.govacs.org

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent can form a Grignard reagent. mnstate.edu This reagent, which can be viewed as an ionic species containing a carbanion, is a strong nucleophile and a strong base. mnstate.edu It readily reacts with electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds, leading to the synthesis of alcohols. mnstate.eduprepchem.com The successful formation of the Grignard reagent requires the activation of the magnesium surface to overcome the passivating oxide layer. mnstate.edu

Stereoselective Transformations of the Chemical Compound

The presence of a chiral center at the carbon bearing the amine group in this compound opens up possibilities for stereoselective transformations, which are crucial in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications. researchgate.net

Enantioselective functionalization aims to selectively modify one enantiomer of a racemic mixture or to create a new stereocenter with a specific configuration. For this compound, this can be achieved through several strategies:

Enzymatic Resolution: Transaminases can be used to selectively convert one enantiomer of a chiral amine into a ketone, allowing for the separation of the remaining enantiomerically enriched amine. google.com

Palladium-Catalyzed C-H Activation: Recent methods have been developed for the enantioselective α-C-H arylation of amines using palladium catalysts with chiral phosphoric acid ligands. nih.gov This approach could potentially be applied to functionalize the carbon atom adjacent to the amine group in this compound.

Biocatalytic C-H Functionalization: Engineered enzymes, such as cytochrome P450 variants, can catalyze the enantioselective α-C-H functionalization of cyclic amines. rochester.edu This strategy offers a sustainable and highly selective route to enantioenriched amine derivatives.

Examples of enantioselective transformations are detailed in the table below:

| Method | Catalyst/Reagent | Transformation | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (% ee) | Reference |

| Enzymatic Resolution | Omega-amino acid transaminase | Kinetic resolution of racemic amines | 97.6% ee for R-1-amino-1-(4-bromophenyl)ethane | google.com |

| Pd(II)-Catalyzed C-H Arylation | Chiral Phosphoric Acids | α-C-H coupling of amines with aryl boronic acids | High enantioselectivities | nih.gov |

| Biocatalytic C-H Functionalization | Engineered Cytochrome P450 | α-C-H functionalization of N-phenylpyrrolidine | up to 99:1 e.r. | rochester.edu |

When this compound is used as a starting material in a multi-step synthesis, controlling the stereochemistry of newly formed chiral centers relative to the existing one is crucial. This is known as diastereocontrol. For example, in the reaction of a chiral sulfinyl imine with a homoenolate, the stereochemistry of the resulting vicinal amino alcohol can be highly controlled. nih.gov The choice of reagents and reaction conditions plays a pivotal role in determining the diastereomeric ratio of the products. For instance, the reduction of β-amino ketones can lead to either syn or anti β-amino alcohols depending on the reducing agent used. tohoku.ac.jp

A summary of diastereoselective reactions is presented in the table below:

| Reaction Type | Reagents | Product Diastereoselectivity | Reference |

| Hydroxyallylation of Imines | Zinc homoenolates from cyclopropanols | Highly regio- and stereoselective | nih.gov |

| Reduction of β-Amino Ketones | LiAlH(O-t-Bu)₃ | 1,2-anti isomer | tohoku.ac.jp |

| Reduction of β-Amino Ketones | Catecholborane | 1,2-syn isomer | tohoku.ac.jp |

Elucidation of Reaction Mechanisms

The intramolecular cyclization of this compound to form the corresponding 1-ethyl-1,2,3,4-tetrahydroquinoline (B168648) is a transformation of significant synthetic interest. The elucidation of its mechanism relies on a combination of experimental studies and computational modeling. The generally accepted catalytic cycle for this Buchwald-Hartwig amination proceeds through several distinct steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org Understanding each phase of this cycle is crucial for controlling reaction efficiency and predicting outcomes.

The rate and selectivity of the intramolecular Buchwald-Hartwig amination are governed by the energy barriers of its constituent steps. Transition state (TS) analysis, primarily conducted through computational methods like Density Functional Theory (DFT), provides critical insights into the reaction kinetics by calculating the Gibbs free energy of activation (ΔG‡) for each key step. nih.gov For the cyclization of this compound, the two most critical transition states are associated with the oxidative addition and the reductive elimination steps.

Oxidative Addition Transition State (TSOA): This is the initial, often rate-determining, step where the Pd(0) catalyst inserts into the carbon-bromine bond of the substrate. The energy of this transition state is influenced by the ligand on the palladium center, the solvent, and the electronic nature of the aryl halide.

Reductive Elimination Transition State (TSRE): This is the final, product-forming step where the new C-N bond is formed from the palladium-amido intermediate, regenerating the Pd(0) catalyst. The geometry of the palladium complex, particularly the disposition of the amido and aryl groups, is critical in determining the energy barrier for this step. nih.gov

Table 1: Illustrative Computational Data for Transition State Analysis in a Model Intramolecular Buchwald-Hartwig Amination.

| Step | Transition State | Description | Calculated Parameter | Illustrative Value (kcal/mol) | Reference Concept |

|---|---|---|---|---|---|

| Oxidative Addition | TSOA | Pd(0) insertion into the C-Br bond. | ΔG‡OA | 15 - 25 | wikipedia.orgnih.gov |

| Reductive Elimination | TSRE | Formation of the C-N bond from the Pd(II)-amido complex. | ΔG‡RE | 10 - 20 | wikipedia.orgnih.gov |

This table presents typical energy ranges reported for related palladium-catalyzed amination reactions to illustrate the concepts of transition state analysis. Specific values for this compound would require a dedicated computational study.

The catalytic cycle for the intramolecular Buchwald-Hartwig amination of this compound involves several key palladium-containing intermediates. The identification and characterization of these transient species are essential for a complete mechanistic understanding and are typically achieved through a combination of spectroscopic methods (e.g., NMR for stable complexes), trapping experiments, and kinetic analysis. wikipedia.orgnih.gov

The primary intermediates in the catalytic cycle are:

Active Pd(0)Ln Catalyst: The cycle begins with a coordinatively unsaturated Pd(0) complex, typically stabilized by phosphine (B1218219) ligands.

Oxidative Addition Intermediate (Aryl-Pd(II)-Br Ln): The Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the substrate, forming a square planar Pd(II) species. In the intramolecular context, the pendant amine arm is poised for coordination.

Palladium-Amido Complex: The coordinated amine is deprotonated by a base (such as NaOtBu or K₃PO₄) to form a crucial palladium-amido (or palladacycle) intermediate. researchgate.net The choice of base can be critical, and in some systems, the cation (e.g., K⁺) is thought to play a role in facilitating the cyclization. researchgate.net In some mechanisms involving different oxidants, this step may proceed through a higher oxidation state Pd(IV) intermediate. nih.gov

Product Complex: After reductive elimination forms the tetrahydroquinoline ring, the product may remain briefly coordinated to the Pd(0) center before dissociating to allow the catalyst to re-enter the cycle.

Table 2: Key Intermediates in the Intramolecular Cyclization of this compound and Methods for Characterization.

| Intermediate | General Structure | Role in Catalytic Cycle | Characterization Methods | Reference Concept |

|---|---|---|---|---|

| Pd(0) Catalyst | Pd(0)Ln (L = phosphine ligand) | Active catalytic species | 31P NMR Spectroscopy | wikipedia.org |

| Oxidative Addition Adduct | (Aryl)Pd(II)(Br)Ln | First intermediate after C-Br bond activation | 1H, 13C, 31P NMR (if stable); Trapping experiments | wikipedia.orgnih.gov |

| Palladium-Amido Complex | [(Aryl)Pd(II)(Amido)Ln] | Precursor to reductive elimination | In-situ IR Spectroscopy, Kinetic studies, Crystallography (for model systems) | researchgate.netmdpi.com |

| Palladium(IV) Intermediate | (Aryl)Pd(IV)(Amido)(X)Ln | Potential intermediate with certain oxidants | Primarily investigated through computational (DFT) studies | nih.gov |

Derivatization and Structural Analogs of 1 2 Bromophenyl Propan 1 Amine

Synthesis of Substituted Arylpropan-1-amine Analogs

The synthesis of analogs of 1-(2-bromophenyl)propan-1-amine often begins with modifications to the core arylpropan-1-amine structure. These modifications typically involve altering the substituents on the aromatic phenyl ring or making changes to the propane-1-amine side chain.

The substitution pattern on the phenyl ring is a key determinant of a molecule's biological activity and physicochemical properties. Researchers have explored a variety of substituents at different positions on the phenyl ring to modulate these characteristics.

The synthesis of these analogs often starts from a substituted benzaldehyde (B42025) or acetophenone, which is then elaborated to the desired propan-1-amine. For instance, substituted 2-bromobenzaldehydes can react with an ethyl Grignard reagent to form the corresponding propanol, which can then be converted to the amine. prepchem.com Alternatively, substituted acetophenones can be converted to their oximes, which are then reduced to the corresponding amines. nih.gov

Common modifications include the introduction of electron-withdrawing or electron-donating groups. For example, analogs with fluoro, chloro, and methoxy (B1213986) substituents on the phenyl ring have been synthesized. nih.govacs.org The synthesis of a 4-fluoro-substituted analog, 3,3-dibromo-N,N-diethyl-1-(4-fluorophenyl)prop-2-en-1-amine, was achieved with a 66% yield. acs.org Similarly, 4-chloro and 4-bromo analogs have also been prepared. acs.org The introduction of an additional amino group on the phenyl ring, as in 1-(2-amino-5-bromophenyl)propan-1-one, has also been explored. uni.lu

Table 1: Examples of Phenyl Ring-Substituted Analogs

| Compound Name | Modification | Reference |

|---|---|---|

| (E)-1-(2-Fluorophenyl)ethanone oxime | Introduction of a fluorine atom | nih.gov |

| (E)-1-(2-Methoxyphenyl)ethanone oxime | Introduction of a methoxy group | nih.gov |

| 3,3-Dibromo-1-(4-chlorophenyl)-N,N-diethylprop-2-en-1-amine | Introduction of a chlorine atom at the 4-position | acs.org |

| 3,3-Dibromo-1-(4-bromophenyl)-N,N-diethylprop-2-en-1-amine | Introduction of a bromine atom at the 4-position | acs.org |

| 1-(2-amino-5-bromophenyl)propan-1-one | Introduction of an amino group | uni.lu |

Modifications to the alkyl chain of this compound can influence the compound's flexibility, lipophilicity, and interaction with biological targets. These variations can include changing the length of the alkyl chain, introducing branching, or adding functional groups.

For instance, analogs with longer carbon chains have been investigated to understand their effect on pharmacokinetics. smolecule.com The synthesis of such analogs can be achieved by using different Grignard reagents in the initial synthetic steps. For example, reacting 2-bromobenzaldehyde (B122850) with propyl magnesium bromide instead of ethyl magnesium bromide would lead to a butan-1-ol derivative, which can then be converted to the corresponding butan-1-amine.

Furthermore, substitutions on the alkyl chain itself are possible. Legislation concerning related compounds notes that substitution at the 3-position with an alkyl group is a common modification for structurally similar molecules. ls.state.ms.us

Exploration of Heterocyclic Derivatives

The synthesis of heterocyclic derivatives can be approached in several ways. One common method is to start with a heterocyclic aldehyde or ketone and follow a similar synthetic route as for the phenyl analogs. For example, the synthesis of N,N-dimethyl-3-(4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalin-4-yl)propan-1-amine, a complex heterocyclic analog, has been reported. mdpi.com

Other research has focused on creating hybrids of thiazole (B1198619) and pyrazoline, where the core structure is linked to these heterocyclic systems. acs.org The synthesis of such hybrids often involves multi-step reactions, including condensation and cyclization steps. For example, a pyrazoline derivative can be reacted with a phenacyl bromide to introduce a thiazole ring. acs.org The development of quinoxaline (B1680401) derivatives has also been an active area of research, with various substituted thiophen-3-amines being reacted to form the final heterocyclic product. mdpi.com In some cases, the phenyl ring has been modified to include nitrogen-containing heterocycles, although this did not always lead to active compounds in certain studies. acs.org

Table 2: Examples of Heterocyclic Derivatives

| Heterocyclic System | Example Compound | Reference |

|---|---|---|

| Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline | N,N-Dimethyl-3-(4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalin-4-yl)propan-1-amine | mdpi.com |

| Thiazole-Pyrazoline Hybrid | 2-(3-(4-bromophenyl)-5-(3-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole | acs.org |

| Quinoxaline | 2-(6,7-Dimethylquinoxalin-2-yl)-N-propylthiophen-3-amine | mdpi.com |

Conjugation and Linker Chemistry

The primary amine group in this compound and its analogs is a convenient handle for conjugation to other molecules, such as proteins, peptides, or molecular tags. This is achieved through the use of chemical linkers, which can be either cleavable or non-cleavable. symeres.com

The choice of linker is crucial as its physicochemical properties can significantly impact the function of the resulting conjugate. symeres.com For instance, in the development of antibody-drug conjugates (ADCs), the linker must be stable in circulation but efficiently cleaved at the target site. symeres.com Common cleavable linkers include those that are sensitive to enzymes or acidic conditions. symeres.com A well-known self-immolative linker is the para-aminobenzyl alcohol (PAB) group, which degrades through an electronic cascade. symeres.com

Conjugation chemistry involves the covalent bonding of two or more molecules, often requiring reactive functional groups like amines, sulfhydryls, or azides. symeres.com The conditions for these reactions must be compatible with the nature of the molecules being conjugated. symeres.com

Stereochemical Implications in Derivative Design

The carbon atom bearing the amine group in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). The stereochemistry of this center can have a profound impact on the biological activity of the molecule, as enantiomers can interact differently with chiral biological targets like enzymes and receptors.

Therefore, the stereoselective synthesis of specific enantiomers is a critical aspect of derivative design. Asymmetric synthesis methods are employed to produce enantiomerically pure or enriched compounds. One such method is the borane-mediated reduction of oxime ethers using a chiral catalyst, which can yield highly enantiopure primary amines. nih.gov For example, the reduction of (Z)-ethanone oxime ethers using a spiroborate ester derived from (S)-diphenyl valinol can produce (R)-arylethylamines with up to 99% enantiomeric excess. nih.gov

The study of the dynamic stereochemistry of related chiral molecules is also important for understanding their conformational behavior and stability. unibo.it The design of stable atropisomers, which are stereoisomers arising from restricted rotation about a single bond, is another area of interest in the broader context of chiral amine derivatives. unibo.it

Advanced Analytical and Spectroscopic Methodologies for Research on 1 2 Bromophenyl Propan 1 Amine

Spectroscopic Techniques for Investigating Reaction Pathways and Intermediates

Spectroscopic methods offer real-time or near-real-time insights into the chemical transformations occurring during the synthesis of 1-(2-Bromophenyl)propan-1-amine. They allow researchers to track the consumption of reactants, the formation of products, and the appearance of any transient intermediates.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR for complex products)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its precursors. While standard one-dimensional ¹H and ¹³C NMR provide fundamental structural information, advanced two-dimensional (2D-NMR) techniques are often required for unambiguous assignment, especially in complex reaction mixtures or for structurally intricate derivatives. researchgate.net

¹H NMR spectroscopy for a related precursor, 1-(2'-bromophenyl)propan-1-ol, shows characteristic signals including a triplet for the methyl group (CH₃), a multiplet for the methylene (B1212753) group (CH₂), and a triplet for the carbinol proton (CH-OH), alongside multiplets for the aromatic protons. acs.org Upon conversion to this compound, the chemical shift of the proton on the chiral center (the methine proton, CH-NH₂) would be expected to change significantly.

For more complex products or reaction byproducts, 2D-NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. researchgate.net

HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of ¹³C signals.

HMBC reveals correlations between protons and carbons over two to three bonds, helping to piece together the carbon skeleton and identify connectivity between functional groups.

NOESY identifies protons that are close in space, which is crucial for determining stereochemistry and conformation in rigid molecules. researchgate.net

These advanced NMR methods are vital for confirming the final structure and for identifying any unexpected products or intermediates that may arise during synthesis. researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and its intermediates. scispace.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with high-resolution capabilities (HRMS), provide both separation and identification. scispace.comresearchgate.net

In a synthetic context, MS can be used to monitor the progress of a reaction by tracking the disappearance of the starting material's molecular ion peak and the appearance of the product's peak. For instance, the synthesis of 1-(2'-bromophenyl)propan-1-ol, a precursor, was confirmed by electrospray ionization mass spectrometry (ESI-MS), which detected the sodium adduct of the molecule [M+Na]⁺. acs.org

High-resolution mass spectrometry is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of the product and distinguishing it from other compounds with the same nominal mass. scispace.comacs.org The fragmentation patterns observed in the mass spectrum provide structural information that can confirm the identity of the analyte. For related brominated cathinones, fragmentation often involves the cleavage of the bond alpha to the nitrogen atom and characteristic losses related to the alkylamine side chain. researchgate.net

Table 1: Representative Mass Spectrometry Data for Precursors and Related Compounds

| Compound | Ionization Method | Observed Ion (m/z) | Reference |

|---|---|---|---|

| 1-(2'-Bromophenyl)propan-1-ol | ESI | 237/239 [M+Na]⁺ | acs.org |

| 3,3-Dibromo-1-(4-bromophenyl)-N,N-diethylprop-2-en-1-amine | ESI-HRMS | 423.8907 [M+H]⁺ | acs.org |

| (S)-N-[1-(2-Bromo-phenyl)ethyl] acetamide (B32628) | GC/MS | 153.1, 136.2, 111.2, 75.2 | nih.gov |

| 1-(4-bromophenyl)-2-(methylamino)propan-1-one (4-BMC) | EI-MS | 183/185 [C₇H₄BrO]⁺, 155/157 [C₆H₄Br]⁺, 58 [C₃H₈N]⁺ | researchgate.net |

Infrared and Raman Spectroscopy for Functional Group Analysis in Transformations

Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies. In the context of synthesizing this compound from its corresponding ketone, 1-(2-bromophenyl)propan-1-one, IR spectroscopy is particularly useful for monitoring the reaction progress. nih.gov

The key transformation involves the reduction of a carbonyl group (C=O) and the formation of a primary amine group (-NH₂).

Reactant (Ketone): The starting material, 1-(2-bromophenyl)propan-1-one, would exhibit a strong, sharp absorption band in the IR spectrum characteristic of a carbonyl stretch, typically around 1680-1700 cm⁻¹. nih.gov

Product (Amine): As the reaction proceeds, the intensity of this C=O peak will decrease. Concurrently, new peaks corresponding to the N-H stretching vibrations of the primary amine will appear in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region due to symmetric and asymmetric stretching. nih.gov Additionally, an N-H bending vibration may be observed around 1590-1650 cm⁻¹.

Raman spectroscopy can provide complementary information, especially for symmetric, non-polar bonds that are weak in the IR spectrum. The aromatic C-Br stretch would also be observable, and its stability throughout the reaction would confirm that this part of the molecule remains intact.

Chromatographic Techniques for Stereochemical Purity Determination

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Determining the ratio of these enantiomers, or the enantiomeric excess (ee), is critical, especially in asymmetric synthesis. Chromatographic techniques are the primary methods for this analysis.

Chiral Chromatography (e.g., HPLC, GC)

Chiral chromatography is the gold standard for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed. acs.orgresearchgate.net

The choice of the chiral column and the mobile/carrier phase is crucial for achieving good separation (resolution). For compounds structurally similar to this compound, polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AS) have been shown to be effective. acs.orgacs.orgrsc.org The amine is often derivatized, for example by acetylation to form the corresponding amide, to improve its chromatographic behavior and resolution. nih.gov

Table 2: Examples of Chiral Chromatography Conditions for Related Compounds

| Analyte | Technique | Chiral Column | Mobile Phase / Conditions | Result | Reference |

|---|---|---|---|---|---|

| (S)-N-[1-(2-Bromo-phenyl)ethyl] acetamide | Chiral HPLC | Chiralcel OD-H | Hexane/Isopropyl alcohol (85:15), 0.5 mL/min | Rt(minor) = 11.4 min, Rt(major) = 14.4 min; 97% ee | nih.gov |

| 1-(p-Bromophenyl)propan-1-amine | Chiral HPLC | Chiralpak AS | Hexane:Propan-2-ol | >99% ee achieved in synthesis | rsc.org |

| (2S)-2-(2′-bromophenyl)pent-4-en-2-ol | Chiral HPLC | Chiralcel OD-H | Hexane/iPrOH (95:5), 1.0 mL/min | t(minor) = 1.78 min, t(major) = 1.96 min; 98:2 er | acs.org |

| 1-(2-Bromophenyl)propan-1-ol | Chiral GC | Supelco β-DEX 120 | He: 2.4 mL/min, det.: 250 °C | 2% ee determined in asymmetric ethylation | researchgate.net |

Enantiomeric Excess Determination Methods

Besides chiral chromatography, enantiomeric excess (ee) can also be determined using NMR spectroscopy with the aid of a chiral shift reagent or a chiral derivatizing agent. rsc.org

When a chiral derivatizing agent, such as (R)-2-acetoxy-2-phenylacetic acid, is reacted with a racemic amine, it forms a mixture of diastereomers. rsc.org Unlike enantiomers, diastereomers have different physical properties and, crucially, distinct NMR spectra. The protons near the chiral center of each diastereomer will resonate at slightly different chemical shifts. By integrating the corresponding signals in the ¹H NMR spectrum, the ratio of the diastereomers can be calculated, which directly corresponds to the enantiomeric ratio of the original amine. rsc.org This method is valuable for confirming the results obtained from chiral chromatography or when a suitable chiral column is not available.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and torsional angles. This technique is particularly crucial for establishing the absolute stereochemistry of chiral centers and elucidating the preferred solid-state conformation of molecules. For derivatives of this compound, which contains a stereocenter at the carbon atom bearing the amine group, X-ray crystallography can unambiguously assign the (R) or (S) configuration.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

A significant challenge in the crystallographic analysis of amines like this compound is that they are often liquids or oils at room temperature, making the growth of single crystals suitable for X-ray diffraction difficult. iucr.org To overcome this, the amine is typically converted into a crystalline derivative. Common derivatization strategies include the formation of salts with chiral or achiral acids, or the formation of amides with various carboxylic acids. These derivatives, particularly those formed with chiral auxiliaries, often exhibit a higher propensity for crystallization. tcichemicals.com

The formation of diastereomeric derivatives by reacting the chiral amine with a chiral resolving agent serves a dual purpose. Firstly, it allows for the separation of the enantiomers of the parent amine using techniques like fractional crystallization or chromatography. Secondly, the resulting diastereomers, having different physical properties, may more readily form high-quality single crystals. Once a suitable crystal of one diastereomer is obtained and its structure is determined by X-ray analysis, the absolute configuration of the other diastereomer is also implicitly known. tcichemicals.com

The presence of a heavy atom, such as the bromine atom in this compound derivatives, is highly advantageous for the determination of the absolute stereochemistry. The heavy atom causes anomalous dispersion of the X-rays, where the scattering factor of the atom becomes a complex number. By carefully measuring the intensities of Friedel pairs (reflections (h,k,l) and (-h,-k,-l)), which are no longer equal in the presence of anomalous scattering in a non-centrosymmetric crystal, the absolute configuration of the molecule can be determined with high confidence using methods like the Bijvoet method. mdpi.com

While specific crystallographic data for derivatives of this compound are not widely available in the public domain, the general approach would involve the synthesis of a crystalline derivative, followed by single-crystal X-ray diffraction analysis. The resulting data would be presented in a standardized format, as illustrated in the hypothetical data table below for a derivative.

Illustrative Crystallographic Data for a Hypothetical Derivative: N-(1-(2-Bromophenyl)propyl)acetamide

The following table represents the type of data that would be obtained from an X-ray crystallographic analysis of a derivative of this compound. This data is for illustrative purposes only.

| Parameter | Value |

| Empirical Formula | C₁₁H₁₄BrNO |

| Formula Weight | 256.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.543(2) |

| b (Å) | 6.123(1) |

| c (Å) | 10.987(3) |

| β (°) | 105.21(1) |

| Volume (ų) | 554.3(2) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.534 |

| Absorption Coefficient (mm⁻¹) | 3.872 |

| F(000) | 260 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 2548 |

| Independent reflections | 1256 [R(int) = 0.035] |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.105 |

| Absolute structure parameter | 0.01(2) |

Conformational Analysis from Crystallographic Data

The detailed atomic coordinates obtained from X-ray crystallography allow for a thorough analysis of the molecule's conformation. Key torsional angles, which define the spatial arrangement of different parts of the molecule, can be precisely determined. For a derivative such as N-(1-(2-bromophenyl)propyl)acetamide, important torsional angles would include those describing the orientation of the 2-bromophenyl group relative to the propan-1-amine backbone and the conformation of the acetamide group. This information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding, which often play a critical role in the crystal packing. For example, in amide derivatives, hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of another are common motifs that stabilize the crystal lattice.

Computational and Theoretical Chemistry Studies of 1 2 Bromophenyl Propan 1 Amine and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into electron distribution, orbital energies, and the transition states of chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(2-Bromophenyl)propan-1-amine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in mapping out potential reaction pathways. acs.orgnih.gov For instance, in reactions such as N-acylation or electrophilic aromatic substitution, DFT can be used to calculate the activation energies and reaction enthalpies for different possible routes, thus predicting the most likely reaction mechanism.

Studies on related compounds, such as other substituted phenethylamines, have utilized DFT to model charge distribution and transition states, for example, in nitration reactions where the nitronium ion (NO₂⁺) attacks the aromatic ring. For this compound, DFT could elucidate how the electronic properties of the bromine atom and the propan-1-amine side chain influence the regioselectivity of further substitutions on the phenyl ring.

A hypothetical application of DFT could involve comparing the reaction barriers for different synthetic routes, helping to optimize reaction conditions for higher yields and purity.

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. DFT calculations can provide theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

For this compound, predicted ¹H and ¹³C NMR spectra would be generated by calculating the magnetic shielding tensors of the nuclei. These theoretical spectra can aid in the assignment of experimental signals, which can sometimes be complex due to the molecule's asymmetry. Similarly, the calculation of vibrational frequencies can help in the interpretation of experimental IR spectra, confirming the presence of key functional groups like the amine (N-H stretching and bending) and the C-Br bond. Studies on amphetamine and methamphetamine have successfully used DFT to support the interpretation of IR and Raman spectra. nih.gov

| Spectroscopic Data Type | Computational Method | Predicted Information | Relevance |

| ¹H and ¹³C NMR | DFT (e.g., GIAO method) | Chemical shifts | Structural confirmation and assignment of experimental spectra |

| IR Spectroscopy | DFT | Vibrational frequencies and intensities | Identification of functional groups and confirmation of molecular structure |

| Vibrational Circular Dichroism (VCD) | DFT | Chiroptical spectra | Determination of absolute configuration for chiral molecules |

Conformational Analysis and Stereochemical Preferences

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. This compound has a chiral center at the first carbon of the propane (B168953) chain, meaning it can exist as two enantiomers. Furthermore, rotation around the single bonds allows for multiple conformations.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers. This is typically done using molecular mechanics or quantum mechanical methods. For phenethylamines, studies have shown a preference for a folded gauche conformation in the gas phase, indicating an interaction between the amine group and the aromatic ring. acs.org The presence of the bulky bromine atom at the ortho position in this compound would likely introduce significant steric hindrance, influencing the preferred conformations.

A detailed conformational search would reveal the relative energies of different staggered and eclipsed conformations around the C-C and C-N bonds, providing insight into the most populated shapes of the molecule at a given temperature.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Chemical reactions are often performed in a solvent, which can have a profound impact on reaction rates and selectivity. Molecular dynamics (MD) simulations can model the explicit interactions between a solute molecule and the surrounding solvent molecules over time. colab.ws

For this compound, MD simulations could be used to study how different solvents (e.g., polar protic, polar aprotic, nonpolar) solvate the molecule. This would provide a dynamic picture of the solvent shell and its influence on the accessibility of reactive sites. For example, in an aqueous solution, water molecules would form hydrogen bonds with the amine group, potentially affecting its nucleophilicity. MD simulations are crucial for understanding how solvent influences conformational equilibria and the stability of reaction intermediates and transition states. nih.gov

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers tools to predict the reactivity and selectivity of a molecule in various chemical transformations. This is often achieved through the analysis of molecular orbitals and electrostatic potential maps generated from quantum chemical calculations.

For this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The calculated electrostatic potential surface would highlight regions of positive and negative charge, guiding the approach of reactants.

Quantitative Structure-Activity Relationship (QSAR) studies on related phenylalkylamines have been used to correlate molecular descriptors (such as steric and electronic parameters) with biological activity. nih.govnih.gov While not strictly a prediction of chemical reactivity in a synthetic sense, these models can predict how structural modifications, such as the position of the bromo substituent, might affect the molecule's interaction with a biological target.

| Computational Approach | Predicted Property | Application for this compound |

| Frontier Molecular Orbital (FMO) Theory | HOMO and LUMO energies and distributions | Prediction of sites for electrophilic and nucleophilic attack |

| Electrostatic Potential (ESP) Mapping | Charge distribution on the molecular surface | Understanding intermolecular interactions and reactant approach |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular properties with biological activity | Predicting the potential biological effects based on structural features |

Role of 1 2 Bromophenyl Propan 1 Amine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The dual reactivity of 1-(2-Bromophenyl)propan-1-amine makes it an ideal starting material for the synthesis of intricate organic molecules. Both the amine and the aryl bromide can be selectively functionalized to build complex carbon skeletons and incorporate the core structure into larger, multicyclic systems.

Construction of Carbon Skeletons via Coupling Reactions

The presence of a bromine atom on the phenyl ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-bromophenyl moiety can readily participate in reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.

While direct examples for this compound are not extensively documented in dedicated studies, the reactivity of the closely related 2-bromoaryl scaffold is well-established. For instance, the Suzuki-Miyaura coupling of aryl bromides with boronic acids is a powerful method for creating biaryl structures. researchgate.net Similarly, the Mizoroki-Heck reaction enables the arylation of alkenes, providing a pathway to substituted styrenes and other vinylated compounds. organic-chemistry.org

Research on related precursors demonstrates the viability of these transformations. For example, a one-pot synthesis of optically active 3-methyleneindan-1-ols utilizes an intramolecular Mizoroki-Heck reaction starting from a 2-bromoaryl ketone, a direct precursor to the corresponding amine. acs.org Another synthetic strategy employs a Suzuki reaction to introduce a vinyl group to a 2-bromophenyl derivative, which then undergoes a cascade cyclization to form complex tetralin frameworks. beilstein-journals.orgbeilstein-archives.org These examples underscore the potential of the 2-bromophenyl group within the target amine to serve as a handle for extending the carbon skeleton.

Table 1: Examples of Coupling Reactions with Related 2-Bromophenyl Scaffolds

| Starting Material | Coupling Reaction | Reagents/Catalyst | Product Type | Reference |

| 2-Bromoaryl ketone | Mizoroki-Heck (intramolecular) | Allylboronate, Chiral Brønsted Acid, Pd-catalyst | Methyleneindan-1-ol | acs.org |

| Methyl 3-(2-bromophenyl)propionate | Suzuki | Pinacol vinylboronate, Pd(dppf)Cl₂ | 3-(2-vinylphenyl)propan-1-ol | beilstein-journals.org |

| 2-(4-Bromophenyl)propan-1-amine | Suzuki-Miyaura | Boronic acids | Biaryl compounds |

Incorporation into Multicyclic Systems

The bifunctional nature of this compound is particularly advantageous for the synthesis of N-heterocycles and other multicyclic systems. The amine group can act as a nucleophile or be transformed into other functional groups, while the aryl bromide provides a site for intramolecular cyclization reactions.

One common strategy involves an intramolecular C-N or C-O bond formation. For example, derivatives of N-(2-haloaryl)enaminones have been shown to undergo intramolecular cyclization under basic conditions to yield seven-membered benzo[b] Current time information in Bangalore, IN.researchgate.netoxazepines, a scaffold found in compounds with pharmaceutical activities. rsc.org Similarly, intramolecular cyclization of 2-(2-bromophenylsulfanyl)ethanamine derivatives, formed from 2-bromobenzenethiols, leads to the formation of 1,4-benzothiazines and 1,5-benzothiazepines. researchgate.net

Furthermore, cascade reactions initiated at a different part of the molecule can terminate in a cyclization involving the 2-bromophenyl group. A notable example is the cascade intramolecular Prins/Friedel–Crafts cyclization. In this process, a precursor like methyl 3-(2-bromophenyl)propionate is converted into a 3-(2-vinylphenyl)propanal derivative. beilstein-journals.org An acid-catalyzed intramolecular Prins reaction then forms a benzyl (B1604629) carbenium ion, which is subsequently trapped by an electron-rich aromatic compound in an intermolecular Friedel-Crafts alkylation, yielding complex 5-aryltetrahydro-5H-benzo rsc.organnulen-7-ols. beilstein-journals.orgbeilstein-archives.org This demonstrates how the core structure can be embedded within a larger, fused ring system.

Applications in the Synthesis of Specific Compound Classes (Generalized)

The ability to serve as a scaffold for building complex heterocyclic systems makes this compound a relevant intermediate for the synthesis of various classes of compounds, particularly those with potential biological activity. Saturated N-heterocycles are prevalent motifs in many small-molecule drugs. ethz.ch